molecular formula C2H7O3P B093744 Methoxy(methyl)phosphinic acid CAS No. 1066-53-1

Methoxy(methyl)phosphinic acid

Cat. No. B093744
CAS RN: 1066-53-1
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
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Patent
US04258194

Procedure details

By the method described in Example 1, 11.0 g (0.05 mol) of 2,3,4,5-tetrachloropyridine, 4.4 g (0.065 gram atom) of zinc dust (96%) and 9.5 g (0.075 mol) of the ammonium salt of methanephosphonic acid monomethyl ester are reacted to obtain 7.0 g (76% of theory) of 2,3,5-trichloropyridine, m.p. 37°-40° C., which contains, according to gas-chromatographical analysis, 78.8% of 2,3,5-trichloropyridine, 2.5% of 2,3,4,5-tetrachloropyridine and 0.61% of unknown products.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ammonium salt
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](Cl)[C:5]([Cl:10])=[CH:4][N:3]=1.COP(C)(=O)O>[Zn]>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([Cl:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1Cl)Cl)Cl
Step Two
Name
ammonium salt
Quantity
9.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(O)(=O)C
Step Four
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.